Oxaydo
Übersicht
Beschreibung
Oxaydo, also known as oxycodone hydrochloride, is an immediate-release opioid agonist intended for oral administration . It is used to manage short term (acute) and long term (chronic) pain severe enough to require an opioid pain medicine, when other pain treatments such as non-opioid pain medicines do not treat your pain well enough or you cannot tolerate them .
Molecular Structure Analysis
Oxycodone, the active ingredient in Oxaydo, is a semisynthetic opioid with agonistic properties on mu, kappa, and delta-type opioid receptors, with the strongest affinity being for mu-type receptors .
Chemical Reactions Analysis
Oxycodone is metabolized by members of the cytochrome P450 (CYP) enzyme superfamily. The CYP3A4, CYP3A5, and CYP2D6 enzymes convert oxycodone to either less-active (CYP3A4 and CYP3A5) or more-active (CYP2D6) metabolites .
Wissenschaftliche Forschungsanwendungen
Oxaydo, an immediate-release oral formulation of oxycodone HCl, is primarily used in the field of medical science , specifically pain management . It’s indicated for the management of acute and chronic moderate to severe pain where the use of an opioid analgesic is appropriate .
One of the key applications of Oxaydo is its bioequivalence to Roxicodone (oxycodone hydrochloride) at a 15 mg dose . This was demonstrated in a pharmacokinetic study . The study was a randomized, open-label, single dose three period cross-over study that evaluated the bioequivalence of Oxaydo 15 mg compared to Roxicodone 15 mg in 62 healthy subjects in a fasted state . The primary objective of the study was to assess bioequivalence of OXAYDO 15 mg compared to Roxicodone 15 mg .
The results of the study demonstrated that Oxaydo 15 mg is bioequivalent to Roxicodone 15 mg . This means that they have the same rate and extent of absorption, which is important in ensuring that they have the same therapeutic effects. The full results will be presented at a scientific conference in the future .
Another unique feature of Oxaydo is its design to discourage intranasal abuse. The product contains an inactive ingredient that may cause nasal burning if Oxaydo is manipulated and snorted . In an intranasal human abuse potential double-blind, crossover study, six times more recreational users reported they would not take Oxaydo again compared to subjects exposed to immediate-release oxycodone .
-
Pain Management
- Application : Oxaydo is an opioid pain medication used to treat moderate to severe pain . This medicine is usually given after other treatments did not work or were not tolerated .
- Method : Oxaydo is administered orally. The dosage is individualized according to the severity of pain, patient response, prior analgesic treatment experience, and risk factors for addiction, abuse, and misuse .
- Outcome : Effective pain management, improving the quality of life for patients suffering from moderate to severe pain .
-
Discouraging Abuse
- Application : Oxaydo is designed to discourage intranasal abuse . It contains an inactive ingredient that may cause nasal burning if Oxaydo is manipulated and snorted .
- Method : The inactive ingredient in Oxaydo causes a burning sensation when the drug is snorted, discouraging misuse .
- Outcome : Reduced potential for abuse compared to other opioid medications .
-
Extended-Release Formulation
- Application : Extended-release Oxaydo is for around-the-clock treatment of severe and chronic pain that requires longer treatment .
- Method : The extended-release formulation allows for less frequent dosing, improving patient compliance .
- Outcome : Effective long-term management of chronic pain conditions .
-
Post-Surgical Pain Management
- Application : Oxaydo can be used for the management of acute pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate, such as post-surgical pain .
- Method : Oxaydo is administered orally. The dosage is individualized according to the severity of pain, patient response, prior analgesic treatment experience, and risk factors for addiction, abuse, and misuse .
- Outcome : Effective pain management after surgery, improving the recovery process for patients .
-
Cancer Pain Management
- Application : Oxaydo can be used for the management of pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate, such as cancer pain .
- Method : Oxaydo is administered orally. The dosage is individualized according to the severity of pain, patient response, prior analgesic treatment experience, and risk factors for addiction, abuse, and misuse .
- Outcome : Effective pain management for cancer patients, improving their quality of life .
-
Chronic Pain Management
- Application : Extended-release Oxaydo is for around-the-clock treatment of severe and chronic pain that requires longer treatment .
- Method : The extended-release formulation allows for less frequent dosing, improving patient compliance .
- Outcome : Effective long-term management of chronic pain conditions .
Safety And Hazards
Oxaydo exposes users to risks of addiction, abuse, and misuse, which can lead to overdose and death . Serious, life-threatening, or fatal respiratory depression may occur . Accidental ingestion of Oxaydo, especially by children, can result in a fatal overdose of oxycodone . Prolonged use of Oxaydo during pregnancy can result in neonatal opioid withdrawal syndrome .
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNAMRAQFUFUMH-KCTCKCTRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76-42-6 (Parent), 25333-72-6 (Terephthalate) | |
Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxygesic | |
CAS RN |
124-90-3, 52446-25-0 | |
Record name | Oxycodone hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Noroxycodone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052446250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52446-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOROXYCODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3M7LQ6Q2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.